2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride
Overview
Description
2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Materials
- Photophysical Properties and DFT Computations : A study by Padalkar et al. (2015) involved synthesizing fluorescent triazole derivatives from 2-(5-amino-1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol. These compounds, including derivatives of 2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride, exhibited fluorescence in the blue and green regions, making them promising for applications in fluorescent materials. Their photophysical properties were extensively analyzed, including through DFT computations (Padalkar et al., 2015).
Chemical Synthesis and Reaction Studies
- Kinetic Studies in Acetonitrile Solutions : Research by Piiskop et al. (2013) and Tuulmets et al. (2014) explored the kinetics of certain reactions in acetonitrile-water binary mixtures, which are relevant to the study of compounds like this compound. These studies provide insights into the chemical behavior and reaction mechanisms in mixed solvents, which is crucial for understanding and optimizing synthetic routes involving such compounds (Piiskop et al., 2013); (Tuulmets et al., 2014).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Ladraa et al. (2009) conducted a study on the crystal structures of diastereoisomers related to this compound. They found differences in torsion angles and hydrogen-bond interactions, contributing to our understanding of the molecular structure and behavior of such compounds (Ladraa et al., 2009).
Spectroscopy and Luminescence Studies
- Spectral and Luminescent Characteristics : Tomin and Jaworski (2010, 2011) examined the spectral characteristics of compounds similar to this compound, focusing on dual fluorescence and proton transfer. These studies contribute to the understanding of luminescent properties and potential applications in optical materials and sensors (Tomin & Jaworski, 2010); (Tomin & Jaworski, 2011).
Properties
IUPAC Name |
2-(diethylamino)-2-(4-methoxyphenyl)acetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-4-15(5-2)13(10-14)11-6-8-12(16-3)9-7-11;/h6-9,13H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIOTLJMTRQXKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C#N)C1=CC=C(C=C1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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